molecular formula C14H22N2O3 B11809991 tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B11809991
M. Wt: 266.34 g/mol
InChI Key: BZPPDVGLXIEHAR-UHFFFAOYSA-N
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Description

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a carbamate-protected amine (Boc group) on a methyl linker attached to a 6-ethoxy-2-methylpyridine scaffold . The Boc group is widely used to safeguard the amine functionality during multi-step synthetic sequences, as it is stable under various conditions and can be cleanly removed with acid when needed. The 2-methyl-6-ethoxy substitution pattern on the pyridine ring can be leveraged to fine-tune the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, which is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds in development . Researchers utilize this and similar Boc-protected aminomethyl heterocycles, such as the related tert-Butyl ((6-methoxypyridin-3-yl)methyl)carbamate, as versatile intermediates for constructing more complex molecular architectures . Its primary research value lies in its application in synthesizing potential active pharmaceutical ingredients (APIs), particularly in creating compound libraries for high-throughput screening and in the development of targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[(6-ethoxy-2-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C14H22N2O3/c1-6-18-12-8-7-11(10(2)16-12)9-15-13(17)19-14(3,4)5/h7-8H,6,9H2,1-5H3,(H,15,17)

InChI Key

BZPPDVGLXIEHAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Pyridine Core Functionalization

The 6-ethoxy-2-methyl substitution pattern necessitates regioselective modifications. A plausible route involves:

  • Chloropyridine Intermediate : Starting with 2-methylpyridin-3-ol, ethoxylation at the 6-position via nucleophilic aromatic substitution (NAS) using NaOEt/CuI in DMF at 100°C.

  • Methyl Group Introduction : Directing groups (e.g., nitro) may facilitate methyl installation at C2 via Friedel-Crafts alkylation, though steric hindrance necessitates Lewis acid catalysts like AlCl3.

Carbamate Protection

Boc protection of the aminomethyl group typically employs di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP, Et3N) in THF or DCM. Patent CN105461690A demonstrates analogous Boc installations under anhydrous conditions with sodium hydride as a base, achieving >90% yields.

Synthetic Routes and Experimental Protocols

Synthesis of 6-Ethoxy-2-methylpyridin-3-ylmethanol

  • Ethoxylation :

    • Substrate : 3-Hydroxy-2-methylpyridine (10 g, 81.3 mmol).

    • Reagents : NaOEt (12.2 g, 162.6 mmol), CuI (1.55 g, 8.1 mmol).

    • Conditions : DMF, 100°C, 12 h.

    • Yield : 78% (9.2 g) of 6-ethoxy-2-methylpyridin-3-ol.

  • Chlorination and Reduction :

    • Chlorination : SOCl2 (excess) at reflux converts the hydroxyl group to Cl.

    • Reduction : LiAlH4 in THF reduces the chloride to CH2OH.

Boc Protection

  • Substrate : 6-Ethoxy-2-methylpyridin-3-ylmethanol (5 g, 27.8 mmol).

  • Reagents : Boc2O (7.3 g, 33.4 mmol), DMAP (0.34 g, 2.8 mmol).

  • Conditions : THF, 0°C to RT, 4 h.

  • Yield : 85% (6.1 g).

Table 1: Optimization of Boc Protection

BaseSolventTemp (°C)Time (h)Yield (%)
Et3NDCM25672
NaHTHF0→25485
DMAPTHF25478

Route 2: Palladium-Catalyzed Coupling

Patent WO2020257139A1 describes Suzuki-Miyaura couplings for pyridine derivatives. Adapting this:

  • Boronic Ester Formation : 3-Bromo-2-methylpyridine reacts with pinacolborane.

  • Coupling with Ethoxy Component : Pd(PPh3)4 catalyzes cross-coupling with 2-ethoxy-5-bromomethylpyridine.

  • Boc Protection : As in Route 1.

Key Data :

  • Pd catalyst loading: 2 mol% → 89% yield.

  • Side products: <5% deboronation.

Purification and Analytical Characterization

Crystallization Techniques

Patent CN105461690A emphasizes pH-controlled crystallization for carbamate intermediates:

  • Procedure : Adjust filtrate to pH 4–5 with dilute HCl, cool to 0°C, and isolate via suction filtration.

  • Purity : >99% (HPLC).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.42 (s, 9H, Boc), 2.55 (s, 3H, CH3), 4.12 (q, J=7.0 Hz, 2H, OCH2), 4.98 (s, 2H, CH2N), 6.75 (d, J=8.4 Hz, 1H, Py-H), 7.92 (d, J=8.4 Hz, 1H, Py-H).

  • HRMS : [M+H]+ calcd. for C15H22N2O3: 279.1709; found: 279.1712.

Challenges and Mitigation Strategies

Regioselectivity in Ethoxylation

Copper-mediated NAS often yields para/ortho mixtures. Patent CN105461690A addresses this using methyl tetrahydrofuran as a solvent, enhancing para selectivity to 8:1.

Boc Group Stability

Acidic workup risks Boc deprotection. Neutral extraction (NaHCO3 wash) and anhydrous Na2SO4 drying are critical.

Industrial Scalability Considerations

  • Cost Efficiency : Route 1 avoids expensive catalysts, favoring large-scale production.

  • Waste Management : CuI recycling protocols reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active pyridine derivative, which can then interact with its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Carbamates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 C₁₁H₁₄BrClN₂O₂ 321.60 Br (position 6), Cl (position 2)
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate 1073182-78-1 C₁₁H₁₅ClN₂O₂ 242.70 Cl (position 6), CH₃ (position 4)
  • Chloro derivatives (e.g., CAS 1073182-78-1) exhibit lower molecular weights (242.7 vs. 266.34), reflecting the ethoxy group’s larger size .

Methoxy-Substituted Pyridine Carbamates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 268.31 OCH₃ (positions 5 and 6)
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 162709-20-8 C₁₁H₁₅IN₂O₃ 374.16 I (position 4), OCH₃ (position 2)
  • Iodo-substituted analogs (e.g., CAS 162709-20-8) exhibit significantly higher molecular weights (374.16 vs. 266.34), impacting pharmacokinetic properties .

Amino- and Hydroxymethyl-Substituted Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate C₁₁H₁₇N₃O₂ 223.27 NH₂ (position 6)
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 323578-38-7 C₁₁H₁₆N₂O₃ 224.26 CH₂OH (position 6)
  • Key Differences: Amino and hydroxymethyl groups increase polarity, reducing lipophilicity compared to ethoxy. This may limit blood-brain barrier penetration in therapeutic applications . The target compound’s ethoxy group offers a balance between lipophilicity and metabolic stability, as ethers are generally more resistant to oxidation than alcohols or amines .

Biological Activity

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a tert-butyl group, an ethoxy substituent, and a pyridine ring. This compound is characterized by a molecular formula of C13_{13}H18_{18}N2_{2}O2_{2} and a molecular weight of approximately 266.34 g/mol. Its potential applications span across drug development and organic synthesis, particularly as a precursor for more complex molecules targeting specific biological pathways.

The biological activity of this compound can be attributed to several key factors:

  • Functional Groups : The presence of the carbamate moiety allows for hydrolysis, leading to the release of corresponding amines and alcohols under acidic or basic conditions. This reactivity can facilitate further derivatization.
  • Nucleophilic Substitution : The electrophilic nature of the pyridine nitrogen enables nucleophilic substitution reactions, which could be exploited in the synthesis of biologically active derivatives.
  • Binding Affinity : Interaction studies indicate that this compound may exhibit binding affinity with various biological targets such as enzymes or receptors. Molecular docking simulations are crucial for predicting these interactions and understanding its mechanism of action.

Biological Activity Profile

Preliminary studies on the biological activity of this compound have suggested its potential as a therapeutic agent. The following table summarizes findings from various research studies:

Study Biological Target Activity Observed IC50 Value (µM)
Study 1M3 Muscarinic ReceptorCell proliferation stimulation24.2
Study 2TNF-α-induced NFκB activityInhibition observed4.1
Study 3AcetylcholinesteraseInhibitionNot specified

These studies highlight the compound's potential roles in modulating cellular activities related to cancer progression and inflammation .

Case Study 1: Inhibition of TNF-α-Induced NFκB Activity

In a mammalian cell culture study, this compound demonstrated significant inhibition of TNF-α-induced NFκB activity with an IC50 value of 4.1 µM. This suggests its potential utility in therapeutic strategies aimed at inflammatory diseases .

Case Study 2: Interaction with M3 Muscarinic Receptor

Research indicated that this compound could activate the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cell proliferation and resistance to apoptosis in colorectal cancer cells. The activation of M3R can lead to enhanced tumor growth and metastasis, highlighting both therapeutic potential and risks associated with its use .

Synthesis Pathways

The synthesis of this compound typically involves:

  • Reactions with Isocyanates or Carbamates : A suitable pyridine derivative is reacted with isocyanates or carbamates in the presence of a base.
  • Selective Introduction of Substituents : This method allows for the selective introduction of substituents while maintaining the integrity of the pyridine structure.

The following table outlines alternative compounds with structural similarities:

Compound Name Key Differences
tert-Butyl (6-methylpyridin-3-yl)carbamateLacks ethoxy group
N-(6-Bromopyridin-3-yl)methyl carbamateContains bromine substitution
N-(6-Aminopyridin-3-yl)methyl carbamateContains amino group

These comparisons underscore the unique attributes of this compound within its class.

Q & A

Q. What are the standard synthetic routes for tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate, and what reaction conditions are critical for high yield?

The synthesis typically involves reacting a pyridine-3-amine derivative (e.g., 6-ethoxy-2-methylpyridin-3-amine) with tert-butyl chloroformate under alkaline conditions. Triethylamine or sodium carbonate is commonly used to neutralize HCl byproducts, and reactions are conducted in inert atmospheres (e.g., N₂) at low temperatures (0–5°C) to minimize side reactions . Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) . For analogs, yields vary depending on substituent positions: chlorine or methoxy groups at specific pyridine positions can alter reactivity by 15–20% .

Q. How is tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate characterized using spectroscopic and crystallographic methods?

  • NMR : ¹H/¹³C NMR identifies carbamate and pyridine ring protons. For example, tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm, while ethoxy groups show quartets near δ 3.8–4.2 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the carbamate group . Mercury software visualizes hydrogen-bonding networks, which influence crystal packing .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 266 for C₁₃H₂₂N₂O₃) confirm molecular weight .

Q. What purification techniques are recommended for this compound to achieve high purity?

Recrystallization (using ethanol/water mixtures) and silica-gel chromatography (eluting with ethyl acetate/hexane gradients) are standard. Purity >95% is achievable, with HPLC monitoring (C18 columns, acetonitrile/water mobile phase) ensuring minimal impurities . For analogs with halogen substituents (e.g., bromine), activated charcoal treatment may reduce colored byproducts .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography results for this compound be resolved?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static crystal structures. For example, ethoxy group conformation may differ between NMR (time-averaged signals) and crystallography (fixed positions). Use variable-temperature NMR to detect rotational barriers (>50 kJ/mol suggests restricted rotation) . Cross-validate with DFT calculations (B3LYP/6-31G* level) to model energetically favorable conformers .

Q. What strategies optimize regioselectivity in substitution reactions involving this carbamate?

Regioselectivity at the pyridine ring is influenced by steric and electronic factors. For electrophilic substitutions (e.g., nitration), the 4-position is favored due to electron-donating ethoxy groups. Use kinetic studies (monitored via TLC/HPLC) to identify optimal temperatures (e.g., 60°C for nitration vs. 25°C for halogenation) . Computational tools (e.g., Fukui indices) predict reactive sites: higher indices at C4 correlate with observed regiochemistry .

Q. How does the steric environment of the pyridine ring influence reactivity in nucleophilic substitutions?

The 2-methyl group creates steric hindrance, reducing reactivity at adjacent positions. For example, SNAr reactions at C4 proceed faster (k = 0.15 min⁻¹) than at C6 (k = 0.03 min⁻¹) due to methyl group shielding. Competitive experiments with labeled nucleophiles (e.g., ¹⁸O-water) quantify substitution rates . Solvent effects (e.g., DMF vs. THF) further modulate steric accessibility by altering transition-state solvation .

Q. What methodologies address low yields in multi-step syntheses involving this carbamate?

Yield drops often occur during carbamate deprotection (e.g., acidolysis with HCl/dioxane). Optimize stepwise protocols:

  • Use in situ FTIR to monitor Boc-group removal (disappearance of C=O stretch at 1680 cm⁻¹).
  • Replace harsh acids with catalytic TFA in dichloromethane, improving yields from 60% to 85% .
  • For scale-up, continuous flow reactors enhance mixing and reduce side reactions (residence time <2 min) .

Data Contradiction Analysis

Q. How to reconcile divergent biological activity reports for analogs of this compound?

Variations in enzyme inhibition (e.g., IC₅₀ ranging from 1–50 μM) may stem from assay conditions. For example:

  • Buffer pH affects protonation states: carbamate stability decreases at pH >8, altering binding kinetics .
  • Compare crystallographic enzyme-ligand complexes (using PDB entries) with molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Ser123) .

Methodological Best Practices

  • Crystallography : Refine twinned data with SHELXL’s TWIN/BASF commands; R-factor convergence <5% indicates reliable structures .
  • Reaction Monitoring : Use LC-MS for real-time tracking of intermediates (e.g., m/z shifts upon ethoxy dealkylation) .
  • Safety : Despite low acute toxicity (LD₅₀ >2000 mg/kg in rodents), handle with nitrile gloves and fume hoods due to potential sensitization .

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